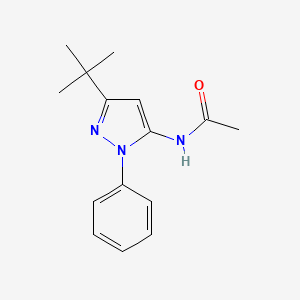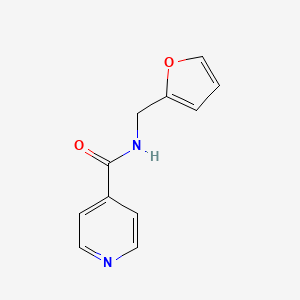
(2R)-2-(pyridin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(pyridin-3-yl)propanoic acid, also known as 3-PPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
(2R)-2-(pyridin-3-yl)propanoic acid acts as a selective antagonist of mGluR4 by binding to the allosteric site of the receptor. This results in the inhibition of glutamate release, which leads to a reduction in the activity of dopaminergic neurons. This mechanism of action is thought to underlie the potential therapeutic effects of this compound in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. It has been shown to reduce the activity of dopaminergic neurons in the striatum, which is a key region involved in the regulation of movement and reward. This reduction in activity is thought to be responsible for the potential therapeutic effects of this compound in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2R)-2-(pyridin-3-yl)propanoic acid is its high selectivity for mGluR4, which makes it a valuable tool for studying the role of this receptor in neurological disorders. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-(pyridin-3-yl)propanoic acid. One direction is to further investigate its potential therapeutic effects in neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Another direction is to explore its potential applications in other fields, such as cancer research and drug discovery. Additionally, future research could focus on developing more efficient methods for synthesizing this compound and improving its solubility in aqueous solutions.
Synthesemethoden
(2R)-2-(pyridin-3-yl)propanoic acid can be synthesized through multiple methods, including the reaction of 3-bromopyridine with ethyl 2-oxoacetate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 3-pyridylacetic acid with thionyl chloride, followed by treatment with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(pyridin-3-yl)propanoic acid has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release. This makes this compound a potential therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
(2R)-2-pyridin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSGAPGURIPIFA-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile](/img/structure/B7546850.png)

![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-](/img/structure/B7546862.png)




![4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile](/img/structure/B7546890.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)
![(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid](/img/structure/B7546923.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)